N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide
Description
N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 59025-42-2) is a pyridine-derived compound with a molecular formula of C₁₁H₁₆N₄O and a molecular weight of 220.28 g/mol . Its structure features a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with a carboximidamide moiety containing an N-hydroxyl group. This compound is primarily utilized in research and development, with commercial availability noted across multiple global suppliers .
Properties
CAS No. |
59025-42-2 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14) |
InChI Key |
JZHHKLUPBPYXRR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide typically involves the reaction of 2-chloropyridine-3-carboximidamide with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature allows nucleophilic substitution at position 2 (piperidine-substituted) or position 4. Key examples include:
| Reaction Type | Reagents/Conditions | Product Outcome | Source |
|---|---|---|---|
| Piperidine substitution | Piperidine, K₂CO₃, DMF, 80°C, 12h | Replacement of leaving groups (e.g., Cl) with piperidine | |
| Aromatic halogenation | NBS (N-bromosuccinimide), UV light | Bromination at position 4 or 5 |
-
Mechanistic Insight : Piperidine acts as a strong nucleophile, displacing halides or other leaving groups via an SNAr (aromatic nucleophilic substitution) mechanism under basic conditions.
Hydroxylamine Redox Reactions
The N'-hydroxy group undergoes oxidation and reduction, enabling versatile transformations:
| Reaction Type | Reagents/Conditions | Product Outcome | Source |
|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, rt, 2h | Conversion to nitroxide radical | |
| Reduction | Zn/HCl, EtOH, reflux, 6h | Formation of primary amine derivative |
-
Structural Impact : Oxidation stabilizes the nitrogen-centered radical, while reduction modifies the imidamide into an amine, altering biological activity.
Condensation and Cyclization
The carboximidamide group participates in cyclocondensation with ketones or aldehydes:
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acetophenone | HCl (cat.), EtOH, 70°C, 8h | Pyrido[3,4-d]imidazole derivative | Heterocyclic scaffold synthesis | |
| Glyoxal | NaOH (aq), rt, 24h | Bis-imidazole fused system | Ligand design |
-
Key Observation : These reactions exploit the nucleophilicity of the imidamide’s NH₂ group, forming fused heterocycles with potential pharmacological relevance.
Amide Coupling Reactions
The carboximidamide can act as an amine surrogate in coupling reactions:
| Partner | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Carboxylic acid | EDCI/HOAt, DIPEA, DMF, rt, 12h | Stable amide-linked conjugate | 65–78% | |
| Sulfonyl chloride | Pyridine, CH₂Cl₂, 0°C to rt, 4h | Sulfonamide derivative | 82% |
-
Synthetic Utility : EDCI/HOAt-mediated coupling (as in ) is efficient for conjugating the compound with carboxylic acids, enabling drug candidate diversification.
Piperidine Ring Functionalization
The piperidine moiety undergoes alkylation or oxidation:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium salt formation | |
| Ring oxidation | mCPBA, CH₂Cl₂, 0°C, 1h | Piperidine N-oxide |
-
Biological Relevance : N-alkylation enhances lipophilicity, potentially improving blood-brain barrier penetration.
pH-Dependent Stability
The compound’s reactivity varies with pH:
Comparative Reactivity Table
A comparison with structurally analogous compounds highlights its unique reactivity:
| Compound | Key Reactivity Difference | Reason |
|---|---|---|
| 2-(Piperidin-1-yl)pyridine | Lacks hydroxylamine redox activity | Absence of N'-hydroxy group |
| N-Hydroxypyridine-3-carboximidamide | Reduced piperidine-mediated substitutions | No piperidine ring |
Scientific Research Applications
Cancer Treatment
One of the most promising applications of N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide is in oncology. It has been identified as a potential therapeutic agent for several types of cancer, including:
| Cancer Type | Mechanism of Action |
|---|---|
| Non-small cell lung cancer (NSCLC) | IKZF2 degradation leading to reduced tumor growth |
| Triple-negative breast cancer (TNBC) | Modulation of immune response through IKZF2 inhibition |
| Acute myelogenous leukemia | Targeting IKZF2 to induce apoptosis in leukemic cells |
| Gastrointestinal stromal tumor (GIST) | Disruption of signaling pathways associated with IKZF2 |
Dipeptidyl Peptidase IV Inhibition
Research indicates that compounds similar to this compound may also act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial for managing type 2 diabetes mellitus by enhancing glucose homeostasis.
Drug Combinations
Studies have explored the use of this compound in combination therapies, particularly with other chemotherapeutic agents to enhance efficacy and reduce side effects. For instance, its combination with irinotecan has shown promise in alleviating drug-induced toxicity.
Case Studies
-
IKZF2 Modulation in Cancer :
A study demonstrated that the administration of this compound led to a significant reduction in tumor size in mouse models of NSCLC. The compound was shown to selectively degrade IKZF2 at concentrations as low as 10 pM, indicating its potency and specificity . -
DPP-IV Inhibition :
In vitro studies revealed that derivatives of N'-hydroxy compounds exhibited competitive inhibition against DPP-IV, leading to improved glycemic control in diabetic models .
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide and its analogs:
Physicochemical Properties
- Hydrogen Bonding : The target compound’s N-hydroxyl group enhances hydrogen-bonding capacity, similar to BGP-15 . However, BGP-15’s additional hydroxypropoxy linker increases polarity, likely improving aqueous solubility.
- Rigidity vs. Flexibility : The imidazo-pyridine derivative (CAS 399.29) introduces a rigid fused-ring system, which may enhance binding specificity compared to the more flexible pyridine-based analogs .
Biological Activity
N'-Hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide, commonly referred to as a derivative of pyridine and piperidine, has garnered attention due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a hydroxyl group and a piperidine moiety, which are known to influence its pharmacological properties.
The compound is classified as an organic derivative of pyridine, featuring a carboximidamide functional group. Its chemical structure can be represented by the following identifiers:
- IUPAC Name : N'-[2-hydroxy-3-(piperidin-1-yl)propoxy]pyridine-3-carboximidamide
- CAS Registry Number : Not available
- Molecular Formula : C14H22N4O2
- SMILES : NC(=NOCC(O)CN1CCCCC1)C1=CN=CC=C1
- InChI Key : MVLOQULXIYSERZ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from piperidine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) that demonstrate effectiveness against pathogens like E. coli and Pseudomonas aeruginosa .
- Analgesic Effects : Recent investigations into piperidine-based compounds suggest they may possess analgesic properties through interactions with histamine and sigma receptors. For example, dual ligands targeting these receptors have shown promise in pain models .
- Antitubercular Activity : Some derivatives of pyridine and piperidine have been explored for their efficacy against Mycobacterium tuberculosis. A series of compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .
- Cytotoxicity : The cytotoxic effects of related compounds have been assessed in human cell lines, showing low toxicity levels, which is crucial for therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | N'-hydroxy... | <125 µg/mL (E. coli) | |
| Analgesic | Compound 12 | K_i < 100 nM | |
| Antitubercular | Compound 6a | IC50 1.35 μM | |
| Cytotoxicity | Various | >100 µM |
Detailed Research Findings
- Antimicrobial Studies : In a comprehensive study on piperidinyl derivatives, compounds were tested against various bacterial strains with results indicating significant antibacterial activity, particularly in derivatives containing the piperidine ring .
- Mechanism of Action : The mechanism underlying the analgesic properties has been linked to the interaction of the piperidine moiety with specific receptor sites, facilitating pain relief through modulation of neurotransmitter systems .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in pain management and infection control, demonstrating promising results that warrant further clinical investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
